molecular formula C12H16N3O3PS B1682461 Triazophos CAS No. 24017-47-8

Triazophos

Cat. No.: B1682461
CAS No.: 24017-47-8
M. Wt: 313.31 g/mol
InChI Key: AMFGTOFWMRQMEM-UHFFFAOYSA-N
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Description

Triazophos is an organophosphorus insecticide widely used in agriculture to control a variety of pests. It is known for its effectiveness against insects, mites, and nematodes. The chemical formula of this compound is C₁₂H₁₆N₃O₃PS, and it has a molar mass of 313.31 g/mol . This compound was first introduced in the 1980s and has been used extensively in crop protection .

Mechanism of Action

Target of Action

Triazophos primarily targets the enzyme acetylcholinesterase (AChE) . This enzyme plays a crucial role in the normal functioning of the nervous system in insects and mites .

Mode of Action

This compound acts by inhibiting the activity of acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, causing prolonged nerve stimulation. The overstimulation eventually results in paralysis in the pests, leading to their deaths .

Biochemical Pathways

The first step in the degradation of this compound is the hydrolysis of the P–O ester bond of this compound to form 1-phenyl-3-hydroxy-1H-1,2,4-triazole (PHT) and o,o-diethyl phosphorothioic acid . Then, the triazol ring of PHT is subsequently cleaved to form (E)-1-formyl-2-phenyldiazene . Subsequently, (E)-1-formyl-2-phenyldiazene is transformed to 2-phenylhydrazinecarboxylic acid by adding one molecule of H2O . Finally, the carboxyl group of 2-phenylhydrazinecarboxylic acid is decarboxylated to form phenylhydrazine .

Pharmacokinetics

It is known that this compound is applied as a foliar spray on several crops such as cotton, rice, and soybean . It is also known that this compound can be degraded in the environment .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overaccumulation of acetylcholine, causing prolonged nerve stimulation. This overstimulation eventually results in the paralysis and death of the pests . This compound-induced oxidative stress through elevated lipid peroxidation and differentially altered activity of endogenous antioxidants had the potential to interfere with estrogen/progesterone balance and could potentially affect fertility .

Action Environment

This compound is widely used in various environmental conditions to protect a range of crops. Its widespread application presents a risk to human health and the environment due to its high chemical and photochemical stability . It has been reported that this compound has fairly high toxicity to aquatic creatures and threatens the aquatic ecosystem .

Biochemical Analysis

Biochemical Properties

Triazophos interacts with a variety of enzymes and proteins. It is known to cause oxidative stress, cell damage, and tissue injury in animals through neurotoxicity, hepatotoxicity, nephrotoxicity, reproductive toxicity, and genotoxicity . The oxidative stress induced by this compound is due to elevated lipid peroxidation and altered activity of endogenous antioxidants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing oxidative stress and cell damage . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation . It also causes changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound causes oxidative stress, cell damage, and tissue injury in animals through neurotoxicity, hepatotoxicity, nephrotoxicity, reproductive toxicity, and genotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been found to cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . It also affects metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and affects its localization or accumulation .

Subcellular Localization

It is known that this compound can affect the activity of various enzymes and proteins at the subcellular level .

Comparison with Similar Compounds

    Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.

    Diazinon: Used for similar purposes in agriculture, also inhibits acetylcholinesterase.

    Parathion: A highly toxic organophosphorus compound with similar applications.

Uniqueness of Triazophos: this compound is unique due to its broad-spectrum activity against a wide range of pests and its relatively moderate toxicity compared to some other organophosphorus insecticides . Its chemical stability and effectiveness in various environmental conditions make it a valuable tool in pest management .

Properties

IUPAC Name

diethoxy-[(1-phenyl-1,2,4-triazol-3-yl)oxy]-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
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InChI Key

AMFGTOFWMRQMEM-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2
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Molecular Formula

C12H16N3O3PS
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DSSTOX Substance ID

DTXSID9037612
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Molecular Weight

313.31 g/mol
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Physical Description

Yellowish oil. Used to control insects, mites, and nematodes. Not registered as a pesticide in the U.S. (EPA, 1998), Light brown liquid; mp = 0-5 deg C; [Merck Index] Yellowish liquid; [HSDB]
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Boiling Point

Decomposes before boiling (EPA, 1998), Decomposes on distillation
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Solubility

Soluble in organic solvents, In water, 39 mg/L at 20 °C, In water, 24.7 mg/L at 20 °C, In acetone, dichloromethane, methanol, isopropanol, ethyl acetate and plyethyleneglycols >500; n-hexane 11.1 (all in g/L at 20 °C), 0.7 g/100 mL in n-hexane at 20 °C
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Density

1.247 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2514 g/cu cm at 20 °C
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Vapor Pressure

1e-05 mmHg (EPA, 1998), 0.0000029 [mmHg], Vapor pressure = 13 mPa @ 55 °C, 2.9X10-6 mm Hg at 30 °C
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Color/Form

Yellowish-brown oil

CAS No.

24017-47-8
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Melting Point

32 to 41 °F for technical grade (EPA, 1998), 5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Triazophos?

A1: this compound exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. [, , , ] This inhibition leads to the accumulation of acetylcholine (ACh) at nerve synapses, causing overstimulation and ultimately paralysis and death.

Q2: Are there any studies examining the downstream effects of this compound exposure in non-target organisms?

A2: Yes, research indicates that this compound can induce oxidative stress in non-target organisms like the giant tiger prawn (Penaeus monodon). [] This stress is characterized by changes in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the hepatopancreas and gills. [] Additionally, this compound exposure can lead to increased malondialdehyde (MDA) content, a marker of lipid peroxidation, and alterations in total antioxidant capacity (T-AOC) in these tissues. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H16N3O3PS and its molecular weight is 313.32 g/mol.

Q4: Are there any studies on the adsorption characteristics of this compound in different soil types?

A4: Yes, research has investigated the adsorption of this compound in various soil types, including Jiangxi red soil, Henan fluvio-aquic soil, and Northeast black soil. [] The findings revealed that this compound degrades rapidly in all three soil types, with the degradation rate being fastest in Northeast black soil, followed by Henan fluvio-aquic soil, and slowest in Jiangxi red soil. [] This variation in degradation rates was attributed to differences in soil pH and organic matter content. []

Q5: How does the structure of this compound influence its adsorption to different soil components?

A5: The adsorption of this compound is influenced by factors such as soil texture, organic matter content, and the pesticide's water solubility. [] The adsorption data were best fitted using the Freundlich adsorption isotherm, suggesting a heterogeneous adsorption process. [] Northeast black soil exhibited the highest adsorption capacity, followed by Jiangxi red soil and Henan fluvio-aquic soil. []

Q6: Can this compound be removed from water sources, and if so, what methods are effective?

A6: Yes, studies show that nanofiltration membranes can effectively remove this compound from drinking water. [] Specifically, NF200 and NF90 membranes demonstrated high rejection rates of this compound, exceeding 90% and 97%, respectively. [] This removal efficiency was found to be influenced by factors like operating pressure, feed concentration, pH, and ionic strength. []

Q7: What are the primary degradation products of this compound in the environment?

A7: Research has identified several degradation products of this compound in various environmental matrices. In intertidal sediment, for instance, the major degradation products include o,o-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, phosphorothioic acid, and 1-phenyl-3-hydroxy-1,2,4-triazole. [] The formation of these products suggests that this compound undergoes hydrolysis and biodegradation processes in the environment. []

Q8: Have any bacterial strains been identified that can degrade this compound?

A8: Yes, several bacterial strains have been isolated and characterized for their ability to degrade this compound. These include:

  • Burkholderia sp. SZL-1: This strain hydrolyzes this compound to 1-phenyl-3-hydroxy-1,2,4-triazole, which is further utilized as a carbon source for growth. []
  • Bacillus subtilis strain C-Y106: This strain exhibits significant this compound degradation capabilities, particularly when grown in a mineral salt medium with this compound as the sole phosphorus source. [, ]
  • Pseudomonas kilonensis MB490, Pseudomonas kilonensis MB498, and Pseudomonas sp. MB504: These strains, isolated from cotton fields, demonstrated significant this compound degradation in various experimental setups, including M-9 broth, soil slurry, and soil microcosms. []

Q9: What analytical methods are commonly employed for the detection and quantification of this compound residues?

A9: Various analytical techniques are utilized to detect and quantify this compound residues in different matrices. Some commonly employed methods include:

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique is widely used for the analysis of this compound residues in various samples, including apples, soil, and biological tissues. [, ]
  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with immunoaffinity chromatography (IAC), provides high sensitivity and selectivity for this compound analysis, particularly in complex matrices like rice. [, ]
  • Three-Dimensional Fluorescence Spectroscopy Coupled with Alternating Trilinear Decomposition (ATLD): This method has been explored as a rapid and sensitive approach for determining this compound content in duck meat. []

Q10: What is known about the toxicity of this compound to non-target organisms?

A10: this compound has been shown to be toxic to various non-target organisms, including amphibians, honeybees, and aquatic organisms:

  • Amphibians: Research on Hylarana guentheri tadpoles demonstrated that this compound exposure could induce DNA damage and chromosomal aberrations, even at low concentrations. []
  • Honeybees: Studies have shown that this compound exhibits high contact toxicity to European honeybees (Apis mellifera), leading to significant mortality. []
  • Aquatic Organisms: Research on freshwater algae (Chlorella vulgaris, Euglena gracilis, and Synechococcus leopoliensis) indicated that this compound could inhibit growth and induce bioaccumulation. []

Q11: Are there any studies investigating the effects of this compound on beneficial insects?

A11: Yes, studies have assessed the impact of this compound on beneficial insects like the green lacewing (Chrysoperla externa), a natural predator of various pests. [] The findings revealed that direct application of this compound negatively affected the survival of C. externa eggs and larvae, highlighting potential risks to beneficial insect populations in treated areas. []

Q12: Has insecticide resistance to this compound been reported in insect populations?

A12: Yes, insecticide resistance to this compound has been documented in populations of the whitefly Bemisia tabaci, a significant agricultural pest. [] Field-collected populations from various locations displayed varying levels of resistance to this compound compared to a susceptible laboratory strain. [] This resistance poses challenges for effective pest control and necessitates strategies to manage resistance development. []

Q13: What formulations of this compound are available, and how do they influence its efficacy and environmental fate?

A13: this compound is available in various formulations, including emulsifiable concentrates (EC), microemulsions (ME), and wettable powders (WP). [, , , ] The choice of formulation can impact factors like efficacy, persistence, and environmental fate:

  • Microemulsions: Studies have shown that this compound microemulsions can exhibit better efficacy and stability compared to EC formulations. [, ] Microemulsions offer advantages such as enhanced bioavailability, improved rainfastness, and potentially reduced application rates. [, ]

Q14: Are there studies investigating the impact of this compound application methods on its efficacy and residue levels in crops?

A14: Yes, research has examined the influence of application methods on this compound efficacy and residue levels. For instance, a study on rice leaffolder control found that fine mist spraying of a this compound and Fipronil ME formulation resulted in enhanced efficacy compared to conventional spraying methods. [] Additionally, studies have investigated the impact of bagging rice plants after this compound application, showing that it can effectively reduce residue levels in brown rice. [] These findings highlight the importance of optimizing application techniques to maximize efficacy and minimize potential risks associated with pesticide residues.

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